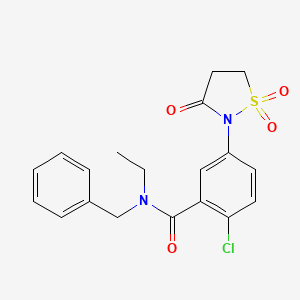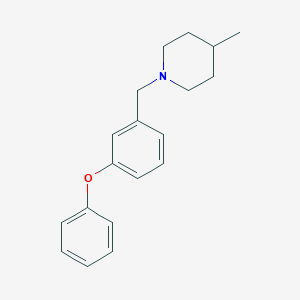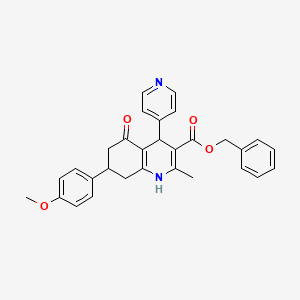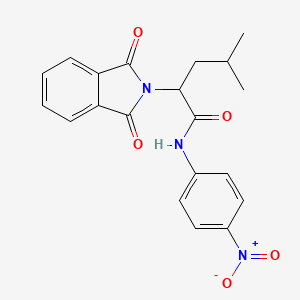![molecular formula C19H32ClNO B5067359 1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride](/img/structure/B5067359.png)
1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride, also known as JNJ-7925476, is a novel selective dopamine D4 receptor antagonist. It was first synthesized by Janssen Pharmaceuticals in 2008 and has since been the subject of numerous scientific studies due to its potential applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride acts as a selective antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, 1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride can modulate the release of dopamine and other neurotransmitters, which are implicated in the regulation of mood, attention, and motivation.
Biochemical and Physiological Effects
1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride has been shown to have a range of biochemical and physiological effects in preclinical studies. These include the modulation of dopamine release, changes in neural activity in the prefrontal cortex and limbic regions, and alterations in gene expression related to neurotransmitter signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride has several advantages for use in laboratory experiments, including its high selectivity for the dopamine D4 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, the compound's limited solubility in aqueous solutions can pose challenges for certain experimental protocols.
Direcciones Futuras
There are several potential future directions for research on 1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride. These include further investigation of its therapeutic potential in various neurological and psychiatric disorders, the development of more efficient synthesis methods, and the optimization of dosing and administration protocols. Additionally, the compound's effects on other neurotransmitter systems and its potential for use in combination with other drugs should be explored.
Métodos De Síntesis
The synthesis of 1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride involves several steps, including the reaction of 4-(2-tert-butyl-4-methylphenoxy)butylamine with pyrrolidine and subsequent purification and crystallization to obtain the final product. The synthesis process has been optimized to ensure high yields and purity of the compound.
Aplicaciones Científicas De Investigación
1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and substance abuse. The compound has shown promising results in preclinical studies, demonstrating its ability to reduce symptoms associated with these disorders.
Propiedades
IUPAC Name |
1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.ClH/c1-16-9-10-18(17(15-16)19(2,3)4)21-14-8-7-13-20-11-5-6-12-20;/h9-10,15H,5-8,11-14H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATMFJMLZPHKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2CCCC2)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Tert-butyl-4-methylphenoxy)butyl]pyrrolidine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5067292.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5067297.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5067299.png)

![5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5067318.png)


![2-[(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]-N-phenylacetamide](/img/structure/B5067331.png)

![2-benzyl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5067346.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5067362.png)

![2-[(4-bromobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5067371.png)